Kinsei
Overview
Description
“Kinsei” is a term that is associated with a specific compound, but based on the search results, it seems there might be some confusion or misinterpretation. The closest match found is “Ginsenoside Compound K,” a secondary ginsenoside derived from the major ginsenosides found in ginseng (Panax ginseng). Ginsenoside Compound K is known for its enhanced bioavailability and solubility compared to its parent ginsenosides, making it a compound of significant interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ginsenoside Compound K is primarily produced through biotransformation processes. The major ginsenosides, such as Rb1, Rb2, and Rc, undergo enzymatic hydrolysis to yield Compound K. This biotransformation can be achieved using specific microbial strains or enzymes that facilitate the hydrolysis of glycosidic bonds .
Industrial Production Methods
Industrial production of Ginsenoside Compound K involves the use of fermentation techniques. Ginseng extracts are subjected to fermentation using microorganisms like Lactobacillus or Aspergillus species. This process not only enhances the yield of Compound K but also improves its pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
Ginsenoside Compound K undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone or aldehyde groups in the structure.
Substitution: Substitution reactions can occur at the glycosidic bonds, where different sugar moieties can be attached or removed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of Compound K with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Ginsenoside Compound K has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel ginsenoside derivatives with potential therapeutic benefits.
Biology: Studies have shown its role in modulating cellular pathways and gene expression.
Medicine: Compound K exhibits anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. .
Mechanism of Action
Ginsenoside Compound K exerts its effects through various molecular targets and pathways:
AMP-activated protein kinase (AMPK): It activates AMPK, which plays a crucial role in regulating energy homeostasis.
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): It inhibits the NF-κB pathway, reducing inflammation.
Peroxisome proliferator-activated receptors (PPARs): It modulates PPARs, influencing lipid metabolism and glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
Uniqueness
Ginsenoside Compound K is unique due to its enhanced bioavailability and solubility compared to its parent ginsenosides. This makes it more effective in exerting its pharmacological effects. Additionally, its ability to modulate multiple molecular pathways simultaneously gives it a broader therapeutic potential .
Biological Activity
Kinsei, a compound derived from traditional Japanese medicine, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and clinical studies associated with this compound, providing a comprehensive overview of its potential therapeutic applications.
Overview of this compound
This compound is often linked to formulations used in Kampo medicine, a traditional Japanese medical practice that integrates herbal remedies. One prominent formulation is Ninjin'yoeito (NYT), which contains this compound and is utilized to treat conditions such as chronic fatigue and malaise.
1. Gastroprokinetic Activity
Dose (mg/kg) | Gastric Emptying Rate (%) |
---|---|
1 | 30 |
3 | 40 |
10 | 55 |
2. Immune Modulation
Research indicates that this compound may enhance immune function by increasing the number of immune cells in immunocompromised models. This effect is believed to be mediated through the activation of pathways involved in hematopoiesis and immune cell proliferation .
3. Antioxidant Properties
This compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is essential for preventing cellular damage and may contribute to its therapeutic effects in various diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : this compound's affinity for serotonin receptors (specifically 5-HT4) enhances gastrointestinal motility.
- Pathway Activation : It activates the ghrelin-neuropeptide Y pathway, promoting appetite and energy metabolism.
- Cytokine Modulation : this compound influences cytokine production, which is crucial for immune response regulation.
Clinical Efficacy of Ninjin'yoeito
A clinical review highlighted the efficacy of NYT (which includes this compound) in treating various conditions such as anemia, cognitive dysfunction, and fatigue. The formulation's effectiveness was supported by both clinical and preclinical studies that demonstrated improvements in symptoms associated with these conditions .
- Patient Demographics : Studies involved patients suffering from chronic fatigue syndrome and those undergoing cancer treatment.
- Outcome Measures : Improvements were measured using standardized fatigue scales and laboratory tests assessing hematological parameters.
Adverse Effects
While this compound shows promise in therapeutic applications, it is essential to consider potential adverse effects. The most commonly reported side effects include gastrointestinal disturbances, occurring in approximately 3% of patients using formulations containing this compound .
Properties
IUPAC Name |
trimagnesium;dicarbonate;dihydroxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWBPOEMYKKBY-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Mg3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-28-9 | |
Record name | Magnesium carbonate hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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